POTASSIUM ORTHOVANADATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium Orthovanadate is employed in chemical fertilizer industries and used as a corrosion inhibitor. It is also used for ammonia synthesis and as a catalyst in the oil & gas industry .

Synthesis Analysis

Potassium Orthovanadate can be synthesized from various methods. For instance, it can be produced by heating uranovanadic acid under hydrothermal conditions . Another method involves the calcification of Potassium Orthovanadate to produce calcium vanadate .Molecular Structure Analysis

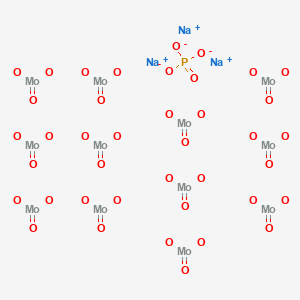

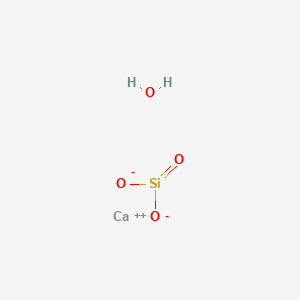

The molecular formula of Potassium Orthovanadate is K3O4V . The InChI representation isInChI=1S/3K.4O.V/q3*+1;;3*-1; . The Canonical SMILES representation is [O-]V([O-])[O-].[K+].[K+].[K+] . Chemical Reactions Analysis

Potassium Orthovanadate has been found to have antioxidant activity and prevent oxidative disturbance in cells in vitro . It also has the potential to inhibit ATPase activity, which is significantly elevated in certain conditions .Physical And Chemical Properties Analysis

Potassium Orthovanadate has a molecular weight of 232.234 g/mol . It has 0 Hydrogen Bond Donor Count, 4 Hydrogen Bond Acceptor Count, and 0 Rotatable Bond Count . Its Exact Mass and Monoisotopic Mass are both 231.814736 g/mol .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Rare Earth Orthovanadate Nanorods/Nanocrystals/Nanospindles Potassium Orthovanadate plays a crucial role in the synthesis of rare earth orthovanadate nanorods, nanoparticles, and nanospindles . These nanostructures have unique structural, electronic, optical, and magnetic properties, which are often size- and shape-dependent . They have potential applications in various promising fields .

Catalytic Properties

Rare earth orthovanadates synthesized using Potassium Orthovanadate have been found to exhibit significant catalytic properties . For instance, CeVO4 seems to be the best catalyst in the heterogeneous photolysis . The photocatalytic activities of the rare earth orthovanadate have been evaluated by studying the degradation of methylene blue .

Electrocatalytic Activity

The electrocatalytic activity of the vanadates has been examined by studying the hydrogen evolution reaction using a linear sweep voltammogram technique in 1 M of a H2SO4 solution . GdVO4 seems to be the best electrocatalyst .

Activation of GSH-Dependent Antioxidant System

Orthovanadate nanoparticles have been found to activate the GSH-dependent antioxidant system in liver mitochondria . This activation increases the reliability of the prooxidant-antioxidant balance in tissues, especially in the liver mitochondria of old animals .

Therapeutic Applications

Vanadium is an important ultra-trace element that is attracting attention with particular emphasis on medical application . Unique redox properties of vanadium in nanoform provided antioxidant activity and prevented oxidative disturbance in cells in vitro .

Crystal Structure Determination

Potassium Orthovanadate is used in the determination of the crystal structure of various compounds . For example, it has been used in the determination of the crystal structure of cadmium potassium orthovanadate, KCd4(VO4)3 .

Wirkmechanismus

Target of Action

Potassium orthovanadate primarily targets protein phosphotyrosyl phosphatases (PTPs) . PTPs are a large family of enzymes that catalyze the removal of phosphate groups from tyrosine residues . It also targets the ATPase activity of certain proteins, such as MutS, a mismatch DNA-binding protein .

Mode of Action

Potassium orthovanadate acts as a general competitive inhibitor for PTPs . It inhibits the ATPase activity of proteins like MutS . The inhibition by Potassium orthovanadate is reversible upon the addition of EDTA or by dilution .

Biochemical Pathways

Potassium orthovanadate affects the biochemical pathways involving PTPs and ATPase activity. It inhibits the ATPase activity of MutS, affecting the DNA post-replicative mismatch repair system (MMRS) . It also serves as a substrate for nucleoside phosphorylases .

Result of Action

The inhibition of PTPs and ATPase activity by Potassium orthovanadate can lead to various cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cells . In the renal system, it has been shown to act as a potent diuretic .

Action Environment

The action, efficacy, and stability of Potassium orthovanadate can be influenced by various environmental factors. For example, it has been shown to act as a powerful vasoconstrictor in the gills of the common eel, Anguilla anguilla . More research is needed to fully understand how different environments impact the action of Potassium orthovanadate.

Safety and Hazards

Zukünftige Richtungen

Research has shown that Sodium Orthovanadate, a phosphate analog similar to Potassium Orthovanadate, can overcome sorafenib resistance of hepatocellular carcinoma cells by inhibiting Na+/K±ATPase activity and hypoxia-inducible pathways . This suggests that Potassium Orthovanadate may have potential therapeutic applications in the future.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium Orthovanadate involves the reaction between Vanadium Pentoxide and Potassium Carbonate in water.", "Starting Materials": [ "Vanadium Pentoxide (V2O5)", "Potassium Carbonate (K2CO3)", "Water (H2O)" ], "Reaction": [ "Dissolve 10.6 grams of Vanadium Pentoxide (V2O5) in 100 mL of water to form a clear solution.", "Dissolve 6.9 grams of Potassium Carbonate (K2CO3) in 100 mL of water to form a clear solution.", "Slowly add the Potassium Carbonate solution to the Vanadium Pentoxide solution while stirring continuously.", "Heat the mixture to 80°C and maintain the temperature for 2 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with distilled water and dry it at 100°C for 24 hours to obtain Potassium Orthovanadate." ] } | |

CAS-Nummer |

14293-78-8 |

Produktname |

POTASSIUM ORTHOVANADATE |

Molekularformel |

K3O4V |

Molekulargewicht |

232.23 |

Herkunft des Produkts |

United States |

Q & A

Q1: What are the primary applications of potassium orthovanadate in materials science?

A1: Potassium orthovanadate serves as a key precursor material in the synthesis of other valuable vanadium compounds. For example, it can be effectively converted into calcium vanadate (Ca10V6O25) through a calcification process using calcium oxide []. This calcium vanadate product finds direct application in the production of ferrovanadium, a crucial steel alloying material. Furthermore, the potassium from potassium orthovanadate can be recovered as potassium hydroxide, which is instrumental in vanadium slag decomposition processes [].

Q2: How is potassium orthovanadate utilized in the study of transition metal oxyions?

A2: Potassium orthovanadate acts as a suitable host material for doping with transition metal oxyions like hypomanganate ions []. This allows researchers to investigate the electronic structure and properties of these ions using techniques like electron spin resonance (ESR) spectroscopy. Studies on single crystals of potassium orthovanadate doped with hypomanganate ions have provided valuable insights into the tetrahedral structure of these ions and the nature of their electronic ground state [].

Q3: Are there environmentally friendly methods for producing vanadium oxides from potassium orthovanadate?

A3: Yes, recent research highlights a clean method for synthesizing vanadium oxides (V2O5, V2O3, and VO2) using potassium orthovanadate as the starting material []. This method utilizes reducible gases like hydrogen, natural gas, or ammonia at elevated temperatures (300-1500 °C) to reduce the vanadate. Notably, this process generates minimal waste, as the byproducts, sodium hydroxide and a vanadium-containing alkaline solution, can be recycled for further use [].

Q4: What are the advantages of using potassium orthovanadate as a precursor in vanadium oxide synthesis compared to other methods?

A4: Utilizing potassium orthovanadate as a precursor offers several advantages for vanadium oxide synthesis. The process, using reducible gases, allows for control over the oxidation state of the final vanadium oxide product by adjusting reaction parameters like temperature and gas composition []. Additionally, this method exhibits high efficiency in converting the vanadate to the desired oxide. Lastly, the byproducts generated are less environmentally detrimental and can be recycled, contributing to a cleaner and more sustainable production process [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)